molecular formula C6H9NO2S2 B131373 2,5-Dimethylthiophene-3-sulfonamide CAS No. 140646-60-2

2,5-Dimethylthiophene-3-sulfonamide

Cat. No. B131373
CAS RN: 140646-60-2
M. Wt: 191.3 g/mol
InChI Key: YKWISFQVVASOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylthiophene-3-sulfonamide is a chemical compound that belongs to the class of thiophene sulfonamides. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique chemical and physical properties. The sulfonamide group in such compounds often imparts biological activity, making them potential candidates for drug development and other biochemical applications .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. One such method involves the use of aryl methyl ketones with dimethyl sulfoxide (DMSO) in the presence of Selectfluor, which promotes cascade cyclization and cross-coupling reactions. This process allows for the formation of new carbon-carbon (C-C) and carbon-sulfur (C-S) bonds, introducing DMSO molecules into methyl ketones selectively based on different solvent ratios. This method is characterized by its use of readily available starting materials, excellent chemoselectivity, and good functional group tolerance .

Another approach for synthesizing thiophene sulfonamide derivatives is through the Suzuki–Miyaura cross-coupling reaction. This involves the reaction of various aryl boronic acids and esters with 5-bromothiophene-2-sulfonamide under mild temperature conditions. The electronic effects of different substituents on the aromatic ring, such as chlorine, methyl, methoxy, and fluorine groups, significantly influence the properties of the resulting compounds .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex and varies depending on the substitution pattern. For instance, the solid-state structures of dimethyl bithiophenedicarboxylates have been studied using single-crystal X-ray structural analysis. These analyses reveal that the thiophene rings can adopt different conformations, ranging from nearly coplanar to nearly perpendicular, depending on the steric hindrance between substituent groups. The electrostatic stabilization due to the attraction between carbonyl oxygen and sulfur atoms can also influence the planar structure of these molecules .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including photoreactions. For example, 2,5-dimethylphenacyl esters, which are structurally related to 2,5-dimethylthiophene-3-sulfonamide, can act as photoremovable protecting groups for phosphates and sulfonic acids. Upon irradiation, these esters release the corresponding acids in nearly quantitative yields. The reactions are influenced by the solvent used and proceed predominantly via the photoenol pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives like 2,5-dimethylthiophene-3-sulfonamide are influenced by their molecular structure and the nature of their substituents. The presence of the sulfonamide group can enhance the solubility of these compounds in polar solvents, which is beneficial for their application in biological systems. The photophysical properties, such as quantum yields and lifetimes of photoenols, are also crucial for their potential use as photoremovable protecting groups in organic synthesis and biochemistry .

Scientific Research Applications

1. Drug Binding Sites Characterization

2,5-Dimethylthiophene-3-sulfonamide has been utilized in studies related to drug-protein interactions. Sudlow et al. (1976) described the use of fluorescent probes to identify specific binding sites for anionic drugs on human serum albumin, which can include 2,5-Dimethylthiophene-3-sulfonamide derivatives. This research provides insight into the structural features required for drug binding, aiding in understanding how drugs interact with proteins (Sudlow, Birkett, & Wade, 1976).

2. Gas-Liquid Chromatography

The compound has been involved in the development of gas-liquid chromatographic techniques. Vandenheuvel & Gruber (1975) discussed the creation of N-dimethylaminomethylene derivatives for chromatography of primary sulfonamides, a method potentially applicable to 2,5-Dimethylthiophene-3-sulfonamide derivatives (Vandenheuvel & Gruber, 1975).

3. Synthesis and Application in Organic Chemistry

2,5-Dimethylthiophene-3-sulfonamide is significant in organic synthesis. Naperstkow et al. (1989) utilized 2,5-dimethylthiophene oxide in Diels-Alder reactions, showcasing its utility in creating complex organic compounds (Naperstkow, Macaulay, Newlands, & Fallis, 1989).

4. Bioactivity and Medical Applications

Research has also focused on the bioactivity of thiophene sulfonamide derivatives. Noreen et al. (2017) explored the synthesis of these derivatives, including their urease inhibition, hemolytic activities, and antibacterial properties, which could have implications for medical applications (Noreen et al., 2017).

5. Molecular Structure Analysis

The molecular structure of 2,5-Dimethylthiophene has been analyzed using microwave spectroscopy by Van, Stahl, & Nguyen (2015), providing detailed insights into the molecular characteristics of such compounds (Van, Stahl, & Nguyen, 2015).

6. Catalytic Applications

Lastly, its potential role in catalytic processes was evaluated by Caero et al. (2005), who studied its use in oxidative desulfurization processes, relevant for environmental and industrial applications (Caero, Hernández, Pedraza, & Murrieta, 2005).

Mechanism of Action

While the specific mechanism of action for 2,5-Dimethylthiophene-3-sulfonamide is not available, sulfonamides in general act as competitive inhibitors of folic acid synthesis in bacteria, preventing their growth and reproduction .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2,5-dimethylthiophene-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S2/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWISFQVVASOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylthiophene-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethylthiophene-3-sulfonamide
Reactant of Route 2
2,5-Dimethylthiophene-3-sulfonamide
Reactant of Route 3
Reactant of Route 3
2,5-Dimethylthiophene-3-sulfonamide
Reactant of Route 4
2,5-Dimethylthiophene-3-sulfonamide
Reactant of Route 5
2,5-Dimethylthiophene-3-sulfonamide
Reactant of Route 6
2,5-Dimethylthiophene-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.